2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide
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Overview
Description
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide is a complex organic compound that features a sulfonyl group, an ethoxy group, and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide typically involves multiple steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with aniline to form N-(4-chlorophenyl)sulfonylaniline.
Ethoxylation: The N-(4-chlorophenyl)sulfonylaniline is then reacted with ethyl iodide in the presence of a base to introduce the ethoxy group, forming N-(4-chlorophenyl)sulfonyl-4-ethoxyaniline.
Acylation: The final step involves the reaction of N-(4-chlorophenyl)sulfonyl-4-ethoxyaniline with cyclohexylacetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the sulfonyl group.
Reduction: Amino derivatives if a nitro group is present.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and applications in biology.
Mechanism of Action
The mechanism of action of 2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The sulfonyl and ethoxy groups may interact with enzymes or receptors, modulating their activity. The cyclohexylacetamide moiety could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide
- **N-(2-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide
Uniqueness
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the cyclohexylacetamide moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-2-29-20-12-10-19(11-13-20)25(16-22(26)24-18-6-4-3-5-7-18)30(27,28)21-14-8-17(23)9-15-21/h8-15,18H,2-7,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQLAFCXVLHKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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